N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide is a compound that features a tetrazole ring, a phenyl group, and a trifluoromethyl group The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-(1H-tetrazol-1-yl)aniline with 2-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and antitumor agent due to the presence of the tetrazole ring, which is known for its biological activity.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study the interactions between tetrazole-containing molecules and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to enzymes and receptors with high affinity. This binding can inhibit the activity of enzymes or block receptor signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide can be compared with other tetrazole-containing compounds, such as:
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: This compound also features a tetrazole ring and is studied for its potential as a xanthine oxidase inhibitor.
N-(3-(1H-tetrazol-1-yl)phenyl)benzamide: Similar to the target compound, this molecule has a tetrazole ring and is investigated for its biological activity.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which can enhance the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C14H10F3N5O2S |
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Molecular Weight |
369.32 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H10F3N5O2S/c15-14(16,17)12-6-1-2-7-13(12)25(23,24)19-10-4-3-5-11(8-10)22-9-18-20-21-22/h1-9,19H |
InChI Key |
FZBDDDGFURSGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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